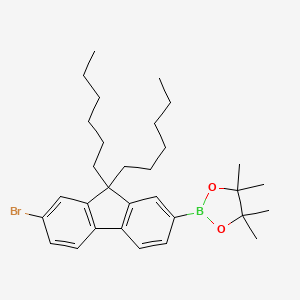

2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with a fluorene backbone functionalized with bromine and hexyl side chains. Its molecular formula is C₃₃H₄₅BBrO₂ (calculated from analogous structures in ). The bromine at the 7-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances stability and reactivity in organometallic syntheses . The dihexyl substituents on the fluorene core improve solubility in organic solvents, which is critical for solution-processed materials in optoelectronics .

Properties

IUPAC Name |

2-(7-bromo-9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44BBrO2/c1-7-9-11-13-19-31(20-14-12-10-8-2)27-21-23(32-34-29(3,4)30(5,6)35-32)15-17-25(27)26-18-16-24(33)22-28(26)31/h15-18,21-22H,7-14,19-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKNICCJRZRBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Fluorene is treated with 2 equivalents of 1-bromohexane in a biphasic system of dimethyl sulfoxide (DMSO) and aqueous sodium hydroxide (50% w/v), with tetrabutylammonium bromide (TBABr) as the phase-transfer catalyst. The reaction proceeds via nucleophilic substitution, where the fluorene’s acidic C9 protons are deprotonated by hydroxide ions, forming a resonance-stabilized carbanion. This intermediate reacts with 1-bromohexane to yield 9,9-dihexylfluorene.

Table 1: Alkylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Reagents | Fluorene, 1-bromohexane, TBABr |

| Solvent | DMSO/H₂O (1:1 v/v) |

| Temperature | Reflux (100°C) |

| Time | 24 hours |

| Yield | 85% |

The product is purified via column chromatography (silica gel, hexane eluent) and characterized by ¹H NMR, showing the disappearance of C9 proton signals (δ 4.05 ppm in fluorene) and emergence of hexyl chain resonances (δ 0.85–1.55 ppm).

Bromination to 2,7-Dibromo-9,9-Dihexylfluorene

Selective dibromination at the 2- and 7-positions of 9,9-dihexylfluorene is achieved using bromine in a chloroform/acetic acid mixture at 0°C. The electron-rich fluorene core facilitates electrophilic aromatic substitution, with steric hindrance from the hexyl groups minimally affecting reactivity.

Table 2: Bromination Reaction Parameters

| Parameter | Condition |

|---|---|

| Reagents | Br₂ (2.2 eq) in CHCl₃/AcOH (1:1) |

| Temperature | 0°C → room temperature |

| Time | 2 hours |

| Yield | 80% |

¹³C NMR analysis confirms bromination: peaks at δ 122.3 ppm and 130.8 ppm correspond to C2 and C7 carbons, respectively. Mass spectrometry (EI) shows a molecular ion peak at m/z 582.2 (M⁺, C₂₅H₃₈Br₂).

Miyaura Borylation for Boronic Ester Formation

The 2-bromo substituent in 2,7-dibromo-9,9-dihexylfluorene is selectively converted to a boronic ester via Miyaura borylation. This method, widely used in Suzuki-Miyaura cross-coupling precursor synthesis, employs bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst.

Reaction Optimization

A mixture of 2,7-dibromo-9,9-dihexylfluorene (1 eq), B₂Pin₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3 eq) in anhydrous dioxane is heated at 80°C under nitrogen for 12 hours. The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester.

Table 3: Borylation Reaction Parameters

| Parameter | Condition |

|---|---|

| Reagents | B₂Pin₂, Pd(dppf)Cl₂, KOAc |

| Solvent | Dioxane |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 75% |

Post-reaction purification by silica gel chromatography (hexane/ethyl acetate, 9:1) yields the title compound. ¹¹B NMR shows a characteristic peak at δ 30.2 ppm, confirming boronic ester formation. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₃₅H₅₂BBrO₂⁺: m/z 595.5010).

Alternative Synthetic Routes

Grignard-Based Boronylation

A patent describes aryl boronic acid synthesis via Grignard reagent addition to trialkyl borates. For this compound, 2-bromo-9,9-dihexylfluorene could react with trimethyl borate at −10°C to 0°C, followed by hydrolysis. However, this method offers lower yields (50–70%) compared to Miyaura borylation.

Direct Bromination-Borylation Sequential Approach

An alternative pathway involves monobromination at C7 followed by borylation at C2. However, achieving regioselective monobromination is challenging due to the symmetry of 9,9-dihexylfluorene, making the dibromination-borylation sequence more practical.

Challenges and Mitigation Strategies

-

Regioselectivity in Bromination : The 2- and 7-positions exhibit similar reactivity, necessitating dibromination. Selective monobromination remains unfeasible without directing groups.

-

Boronic Ester Stability : The pinacol boronic ester is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

-

Purification Complexity : Similar polarity of intermediates necessitates careful chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the fluorene core. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: 9,9-dihexylfluorene.

Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of complex organic molecules and polymers. Its boronate ester functionality makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Biology

While direct biological applications are limited, derivatives of this compound can be used in the development of fluorescent probes and sensors for biological imaging and diagnostics.

Medicine

Potential medicinal applications include the design of drug delivery systems and therapeutic agents, particularly in the field of cancer research where fluorene derivatives have shown promise.

Industry

In industry, this compound is utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices

Mechanism of Action

The mechanism by which 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts, leading to the formation of complex organic structures. The molecular targets and pathways involved include the activation of the boronate ester and the subsequent transmetalation and reductive elimination steps in the catalytic cycle.

Comparison with Similar Compounds

Dioctyl vs. Dihexyl Substituents

- 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Molecular Weight: Higher due to longer octyl chains (C₈H₁₇ vs. C₆H₁₃). Solubility: Improved solubility in non-polar solvents compared to dihexyl analogs, facilitating polymerization in THF/Na₂CO₃ mixtures . Polymer Properties: Polyfluorenes derived from dioctyl variants exhibit narrower molecular weight distributions (Đ = 1.1–1.3) due to controlled chain-growth polymerization .

Bis(6-Bromohexyl) Functionalization

Substituent Electronic Effects

Bromine vs. Boronate at the 7-Position

- 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Reactivity: Lacks bromine, limiting cross-coupling utility but serving as a monomer in copolymer syntheses. Optoelectronic Properties: Fluorene-boronate derivatives exhibit blue emission in OLEDs, whereas brominated analogs act as intermediates for conjugated polymers .

Phenyl and Methyl Substituents

2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

Boronate Group Variations

Mono- vs. Di-Boronate Functionalization

- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (): Polymerization: Enables bidirectional chain growth in Suzuki-Miyaura polycondensation, producing high-molecular-weight polyfluorenes (Mn > 20 kDa) . Crystallinity: Symmetric di-boronate structure enhances crystallinity in COFs compared to mono-boronate analogs .

Biological Activity

2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C31H44BBrO2

- Molecular Weight : 539.4 g/mol

- CAS Number : 1048037-36-0

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)Br

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules. The presence of the bromine atom and the dioxaborolane moiety is significant for its reactivity and potential for biological applications.

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The dioxaborolane structure is known to interact with cellular pathways involved in cancer cell proliferation and apoptosis. In vitro studies have shown that derivatives of boron compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Enzyme Inhibition

Research suggests that 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may act as an inhibitor of certain enzymes. For instance, it has been observed to inhibit the activity of carbonic anhydrase and other metalloenzymes due to the presence of boron, which can chelate metal ions necessary for enzyme function.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been evaluated through disk diffusion methods and minimum inhibitory concentration (MIC) assays. Preliminary results indicate that it exhibits moderate antibacterial activity against Gram-positive bacteria.

Study 1: Anticancer Activity in Cell Lines

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Study 2: Enzyme Inhibition Assay

In another study focusing on enzyme inhibition, the compound was tested against carbonic anhydrase. The results showed a competitive inhibition pattern with a Ki value of 0.5 µM. This suggests that the compound has a strong affinity for the enzyme's active site.

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing 2-(7-bromo-9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a Miyaura-Suzuki cross-coupling precursor strategy. Key steps include:

- Lithiation/borylation : A bromofluorene derivative (e.g., 2-bromo-9,9-dihexyl-9H-fluorene) undergoes lithiation at low temperatures (-78°C) in THF, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boronate ester group .

- Catalytic cross-coupling : Pd catalysts like [Pd(dppf)Cl₂] or Pd(PPh₃)₄ are used with ligands such as dppf (diphenylphosphinoferrocene) to facilitate coupling reactions. Solvents like 1,4-dioxane or THF and bases like K₂CO₃ or Na₂CO₃ are critical for optimal yields .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients is standard, followed by recrystallization (e.g., THF/methanol) to isolate high-purity crystals .

Q. How is the compound characterized to confirm structural integrity?

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and aliphatic protons from hexyl chains (δ 0.5–2.5 ppm) are diagnostic. Boronate ester protons (if hydrolyzed) appear as broad peaks .

- X-ray crystallography : Resolves alkyl chain conformations and boronate ester geometry. For example, one octyl chain in related derivatives adopts a fully extended conformation, while others show gauche defects .

- Mass spectrometry (MALDI-TOF) : Confirms molecular weight and end-group fidelity in polymeric applications .

Advanced Research Questions

Q. How does steric hindrance from the 9,9-dihexyl groups impact reactivity in cross-coupling reactions?

The bulky dihexyl substituents reduce π-π stacking in the fluorene core, enhancing solubility but introducing steric challenges:

- Reduced coupling efficiency : Steric bulk can slow transmetallation steps in Suzuki-Miyaura reactions. Using electron-rich Pd catalysts (e.g., tBu₃PPd(Ph)Br) or elevated temperatures (80–100°C) mitigates this .

- Side reactions : Competitive deborylation or homocoupling may occur. Monitoring via TLC or in situ ¹¹B NMR helps detect intermediates like boronic acids .

Q. What methodologies enable controlled chain-growth polymerization of this monomer?

- Initiator-driven polymerization : Pd catalysts (e.g., tBu₃PPd(Ph)Br) act as initiators, enabling chain-growth mechanisms. The reaction proceeds in THF/Na₂CO₃(aq) at room temperature, yielding polyfluorenes with narrow dispersity (Đ = 1.1–1.3) .

- End-group analysis : MALDI-TOF confirms a phenyl group at one chain end, consistent with initiation from the Pd catalyst .

- Molecular weight control : Linear relationships between monomer conversion and Mn (number-average molecular weight) indicate living polymerization behavior .

Q. How do structural discrepancies between solution (NMR) and solid-state (X-ray) data arise, and how are they resolved?

- Conformational flexibility : In solution, alkyl chains sample multiple conformations, averaging NMR signals. In contrast, X-ray structures reveal static conformations (e.g., extended vs. gauche) .

- Crystallographic disorder : For example, pinacol groups in related compounds exhibit 1:1 disorder, resolved via restraints in refinement software (SHELXL) .

- Validation : Cross-referencing with DFT-optimized geometries or variable-temperature NMR confirms dynamic behavior .

Q. What strategies mitigate boronate ester hydrolysis during storage or reaction?

- Anhydrous conditions : Store under inert gas (N₂/Ar) with molecular sieves. Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) .

- Acid scavengers : Additives like 2,6-di-tert-butylpyridine (DTBP) neutralize trace H⁺, preventing hydrolysis to boronic acids .

- Low-temperature reactions : Conduct lithiation/borylation steps at -78°C to stabilize reactive intermediates .

Data Contradiction Analysis

Q. How are conflicting spectroscopic data (e.g., unexpected NMR splitting) interpreted?

- Dynamic effects : Rotameric equilibria in boronate esters or alkyl chains cause splitting. VT-NMR (variable temperature) or 2D-COSY resolves overlapping signals .

- Impurity identification : LC-MS or GC-MS detects side products (e.g., deborylated fluorenes). Repurification via preparative HPLC may be required .

Q. What explains inconsistencies in reported catalytic activity for Suzuki-Miyaura reactions?

- Ligand effects : Phosphine ligands (e.g., P(tBu)₃ vs. dppf) modulate Pd catalyst turnover. Screen ligands to optimize for steric bulk .

- Solvent/base systems : Polar aprotic solvents (DMF, THF) with weak bases (K₂CO₃) favor aryl bromides over boronate esters. Strong bases (NaOt-Bu) risk ester cleavage .

Methodological Best Practices

Q. What analytical techniques are critical for quality control in large-scale synthesis?

Q. How are air-sensitive intermediates handled during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.